molecular formula C4H8NO3T B1147157 Threonine, L-, [3H(G)] CAS No. 134357-96-3

Threonine, L-, [3H(G)]

Cat. No. B1147157
M. Wt: 121.13
InChI Key:
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Description

Threonine, also known as L-threonine, is an α-amino acid that contains an amino group, a carboxyl group, and a side chain . It is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet . Threonine is synthesized from aspartate in bacteria such as E. coli . It is used in the biosynthesis of proteins .


Synthesis Analysis

Threonine is synthesized from aspartate in bacteria such as E. coli . It is encoded by all the codons starting AC (ACU, ACC, ACA, and ACG) . Threonine is an important precursor substance of L-isoleucine and improving its accumulation in Escherichia coli became an important idea to construct a chassis strain with high L-isoleucine production .


Molecular Structure Analysis

The molecular formula of Threonine is C4H9NO3 . It has a molar mass of 119.1192 g/mol . The IUPAC name for Threonine is (2S,3R)-2-Amino-3-hydroxybutanoic acid .


Chemical Reactions Analysis

Threonine is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .


Physical And Chemical Properties Analysis

Threonine is a polar, uncharged amino acid, which is due to the presence of a hydroxyl (-OH) group in its side chain . This hydroxyl group plays a critical role in the protein structure as it can form hydrogen bonds, thereby contributing to the stability of the protein structure .

Scientific Research Applications

  • Metabolic Engineering for L-Threonine Production : L-threonine is extensively used in industry due to its essential nature for mammals. Research has focused on optimizing L-threonine production through microbial fermentation, utilizing metabolic engineering as an alternative to random mutation for strain development. This involves understanding genetics and molecular mechanisms for regulation of L-threonine pathways in bacteria like Escherichia coli and Corynebacterium glutamicum (Dong, Quinn, & Wang, 2011).

  • Role in Human Physiology and Genetic Studies : Investigations into the human L-threonine 3-dehydrogenase gene have revealed its pseudogene status, impacting our understanding of L-threonine metabolism in humans. This research contributes to the broader knowledge of amino acid degradation pathways (Edgar, 2002).

  • Improving L-Threonine Production in Bioreactors : Strategies to enhance L-threonine production in bioreactors have been developed. This includes modifications in Escherichia coli strains to optimize carbon distribution and cofactor generation, crucial for industrial applications in food, pharmaceutical, and aquaculture industries (Liu et al., 2018).

  • Recombinant Bacteria for L-Threonine Production : Research on Corynebacterium glutamicum has led to the development of genetically engineered strains for improved L-threonine production, showcasing the potential of genetic engineering in enhancing amino acid production for industrial use (Lv et al., 2012).

  • Understanding L-Threonine Transport and Metabolism : Studies on the uptake of [3H]threonine in human colonic mucosa provide insights into cellular protein synthesis, particularly in the context of carcinoma. This contributes to our understanding of amino acid metabolism in pathological conditions (Dawson & Filipe, 1982).

  • L-Threonine in Synthetic Organic Chemistry : Threonine aldolases, enzymes involved in L-threonine catabolism, have been utilized in synthetic organic chemistry for the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids, highlighting the application of threonine in the synthesis of pharmaceutical precursors (Dückers et al., 2010).

Future Directions

Current evidence supports that the supplementation of Threonine leads to benefits in terms of energy metabolism . It is often added to the feed of immature piglets and poultry and is the second limiting amino acid in pig feed and the third limiting amino acid in poultry feed .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-RJNJCCKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Threonine, L-, [3H(G)]

Citations

For This Compound
2
Citations
ECH Chen - Journal of the American Society of Brewing Chemists, 1978 - Taylor & Francis
Ale yeast fermentations were carried out at 20 C with defined media containing a mixture of amino acids totaling 225 mg/L. Radioactive substrates were added individually to the media …
Number of citations: 130 www.tandfonline.com
GR Siebert, JF Harris, ML Gefter - The Journal of Immunology, 1978 - journals.aai.org
We have examined certain aspects of IgG biosynthesis by constructing hybrids between MPC11 (γ 2b , κ) and MOPC 315 (α, λ 2 ) that have lost the ability to synthesize one or the other …
Number of citations: 16 journals.aai.org

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